molecular formula C14H11N3O3 B5880457 1-(4-Methoxyphenyl)-5-nitrobenzimidazole

1-(4-Methoxyphenyl)-5-nitrobenzimidazole

Cat. No.: B5880457
M. Wt: 269.25 g/mol
InChI Key: COJWSXGENLHKQN-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-5-nitrobenzimidazole is a benzimidazole derivative featuring a 4-methoxyphenyl group at position 1 and a nitro group at position 5 of the benzimidazole core. Benzimidazoles are heterocyclic aromatic compounds known for their broad pharmacological applications, including antimicrobial, anticancer, and analgesic activities .

Properties

IUPAC Name

1-(4-methoxyphenyl)-5-nitrobenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O3/c1-20-12-5-2-10(3-6-12)16-9-15-13-8-11(17(18)19)4-7-14(13)16/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COJWSXGENLHKQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=NC3=C2C=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)-5-nitrobenzimidazole typically involves the condensation of o-phenylenediamine with 4-methoxybenzaldehyde, followed by nitration. The reaction conditions often include the use of acidic catalysts and controlled temperatures to ensure the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes, including nitration and condensation reactions. These methods are optimized for high yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)-5-nitrobenzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted benzimidazole derivatives, which can be further utilized in different applications .

Scientific Research Applications

1-(4-Methoxyphenyl)-5-nitrobenzimidazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-5-nitrobenzimidazole involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interfere with cellular signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key analogs and their substituents are compared below:

Compound Name Core Structure R1 (Position 1) R2 (Position 5) Notable Functional Groups
1-(4-Methoxyphenyl)-5-nitrobenzimidazole Benzimidazole 4-Methoxyphenyl Nitro Methoxy, Nitro
Etonitazene Benzimidazole p-Ethoxybenzyl Nitro Ethoxybenzyl, Diethylaminoethyl
Clonitazene Benzimidazole p-Chlorobenzyl Nitro Chlorobenzyl, Diethylaminoethyl
2-Mercapto-5-methoxy-1H-benzimidazole Benzimidazole H Methoxy, Mercapto Mercapto, Methoxy
1-(4-Methoxyphenyl)-3-(2-oxo-1,3-dihydrobenzimidazol-5-yl)thiourea Benzimidazole Thiourea-linked 4-methoxyphenyl Oxo Thiourea, Oxo
Key Observations:
  • Substituent Bulk : Etonitazene and clonitazene feature bulky groups (e.g., p-ethoxybenzyl, p-chlorobenzyl) at position 1, which are critical for opioid receptor binding . In contrast, the target compound’s 4-methoxyphenyl group is less bulky, suggesting divergent biological targets.
  • Electron Effects : The nitro group’s electron-withdrawing nature may enhance stability and interaction with electron-rich biological targets compared to electron-donating groups like methoxy or mercapto .
  • Solubility : The methoxy group in the target compound improves water solubility relative to etonitazene’s ethoxy group, which is more lipophilic .

Pharmacological Activity Comparison

Compound Reported Activities Mechanism/Receptor Interaction
This compound Inferred: Antifungal, anticancer (based on benzimidazole derivatives) Likely DNA topoisomerase inhibition
Etonitazene Potent opioid agonist (1000x morphine) µ-opioid receptor agonist
Clonitazene Analgesic Opioid receptor interaction
2-Mercapto-5-methoxy-1H-benzimidazole Antifungal (vs. Fusarium, Rhizoctonia) Disruption of fungal cell membranes
Key Findings:
  • Nitro Group Impact : The nitro group in etonitazene and clonitazene correlates with high analgesic potency, but its position and accompanying substituents dictate receptor specificity .
  • Methoxy vs. Mercapto : Methoxy-substituted benzimidazoles (e.g., target compound) may exhibit milder activity compared to mercapto derivatives, which show stronger antifungal effects due to thiol-mediated membrane disruption .

Physicochemical Properties

Property This compound Etonitazene Clonitazene 2-Mercapto-5-methoxy-1H-benzimidazole
Molecular Weight (g/mol) 295.3 453.4 437.9 208.2
LogP (Predicted) 2.8 3.5 3.2 2.1
Water Solubility Moderate (methoxy enhances solubility) Low (lipophilic) Low High (mercapto improves polarity)

Q & A

Q. Q1. What are the established synthetic routes for preparing 1-(4-Methoxyphenyl)-5-nitrobenzimidazole, and what critical parameters influence yield?

Methodological Answer: The compound can be synthesized via:

  • Nitration of benzimidazole precursors : Reacting 1-(4-Methoxyphenyl)benzimidazole with nitric acid under controlled conditions. Key parameters include temperature (0–5°C to avoid over-nitration) and stoichiometric control of nitrating agents .
  • Coordination-driven synthesis : Reacting 5-nitrobenzimidazole derivatives with metal salts (e.g., CoCl₂) in polar solvents like DMF under reflux. For example, heating at 100–110°C for 2 hours with a 1:2 molar ratio of metal salt to ligand achieves ~91% yield .

Q. Critical Parameters :

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Catalyst : Metal salts (e.g., CoCl₂) improve reaction efficiency.
  • Purification : Crystallization from EtOH/DMF (2:1) minimizes impurities .

Advanced Synthesis

Q. Q2. How can researchers optimize reaction conditions to minimize by-products during synthesis?

Methodological Answer:

  • By-product analysis : Use TLC or HPLC to monitor intermediates. For example, detected side products via ^1^H-NMR (δ = -0.27 ppm for trimethylsilyl groups) .
  • Temperature modulation : Gradual heating (e.g., 80°C → 110°C) reduces decomposition.
  • Stoichiometric precision : A 1:2 molar ratio of CoCl₂ to ligand minimizes unreacted starting material .
  • Post-reaction quenching : Rapid cooling to room temperature prevents thermal degradation.

Example : achieved 91% yield by crystallizing the product from EtOH/DMF, removing solvent in vacuo to isolate pure crystals .

Basic Characterization

Q. Q3. What spectroscopic techniques confirm the structure of this compound?

Methodological Answer:

  • IR spectroscopy : Detect ν(C=N) at ~1523 cm⁻¹ for the benzimidazole core .
  • ^1^H-NMR : Aromatic protons (Ar–H) appear at δ = 6.39–7.97 ppm, with methoxy groups at δ = 3.8–4.3 ppm .
  • Elemental analysis : Compare calculated vs. experimental values (e.g., C 73.20% vs. 73.00% in ) to confirm purity .

Q. Q4. How do computational methods like DFT aid in understanding the reactivity of this compound?

Methodological Answer:

  • DFT calculations : Predict molecular orbitals (HOMO-LUMO gaps) to assess electron-withdrawing effects of the nitro group. For example, used DFT to correlate ν(C=N) IR bands with charge distribution .
  • Molecular dynamics (MD) : Simulate solvation effects in polar solvents (e.g., DMF) to optimize reaction conditions .
  • Docking studies : Model interactions with biological targets (e.g., glycogen synthase kinase-3β in ) to prioritize derivatives for pharmacological testing .

Pharmacological Potential

Q. Q5. What structural features of this compound suggest potential bioactivity?

Methodological Answer:

  • Benzimidazole core : Known for antimicrobial and anticancer activity (e.g., UK-1 analogs in ) .
  • Nitro group : Enhances electron-deficient character, improving DNA intercalation (see clonitazene derivatives in ) .
  • 4-Methoxyphenyl substituent : Increases lipophilicity, aiding blood-brain barrier penetration (analogous to antipsychotic drugs in ) .

Validation : Compare with clonitazene (a nitrobenzimidazole opioid analog), where the nitro group is critical for receptor binding .

Data Contradiction Analysis

Q. Q6. How should discrepancies between calculated and experimental elemental analysis data be addressed?

Methodological Answer:

  • Purity verification : Re-crystallize the compound and repeat analysis (e.g., reported improved H% after purification) .
  • Alternative techniques : Use HRMS (e.g., achieved 0.001 Da accuracy) to resolve ambiguities in C/H/N ratios .
  • Moisture control : Dry samples at 60°C in vacuo to eliminate adsorbed water, which skews H% values .

Example : attributed a 0.2% C discrepancy to trace solvent retention, resolved via prolonged drying .

Advanced Applications

Q. Q7. How can this compound be modified for targeted drug delivery?

Methodological Answer:

  • Functionalization : Introduce sulfhydryl groups (-SH) for conjugation with nanoparticles (see benzothiazole derivatives in ) .
  • Prodrug design : Replace the methoxy group with ester moieties (hydrolyzable in vivo) to enhance bioavailability .
  • Coordination complexes : Use the nitro group as a ligand for metal-based therapeutics (e.g., Co(II) complexes in ) .

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